4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline
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Overview
Description
4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazoquinazoline core. This is followed by alkylation and subsequent functionalization to introduce the N,N-dimethylaniline moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-c]quinazolin-6-one
- 10-carboxybenzo[4,5]imidazo[1,2-c]quinazolin-6-one
- Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives
Uniqueness
4-(5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazoquinazoline core with the N,N-dimethylaniline moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H24N4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(5-ethyl-6H-benzimidazolo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N4/c1-4-27-21-11-7-5-9-19(21)23-25-20-10-6-8-12-22(20)28(23)24(27)17-13-15-18(16-14-17)26(2)3/h5-16,24H,4H2,1-3H3 |
InChI Key |
NBKLQEUIRAPOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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